molecular formula C19H38O2 B14634549 Undecan-2-YL octanoate CAS No. 55193-76-5

Undecan-2-YL octanoate

Cat. No.: B14634549
CAS No.: 55193-76-5
M. Wt: 298.5 g/mol
InChI Key: UETVVEXHNUTOAQ-UHFFFAOYSA-N
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Description

Undecan-2-YL octanoate is an organic ester compound with the molecular formula C19H38O2 It is formed by the esterification of undecan-2-ol and octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecan-2-YL octanoate typically involves the esterification reaction between undecan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Undecan-2-ol+Octanoic acidAcid catalystUndecan-2-YL octanoate+Water\text{Undecan-2-ol} + \text{Octanoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Undecan-2-ol+Octanoic acidAcid catalyst​Undecan-2-YL octanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Undecan-2-YL octanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: The ester can be reduced to form alcohols and other reduction products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Undecan-2-YL octanoate has several scientific research applications, including:

    Chemistry: It is used as a model compound in esterification and transesterification studies.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the formulation of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Undecan-2-YL octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecan-2-ol and octanoic acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Undecan-2-one: A ketone with similar carbon chain length but different functional group.

    Octanoic acid: A carboxylic acid that is a precursor in the synthesis of Undecan-2-YL octanoate.

    Undecan-2-ol: An alcohol that is also a precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its precursors and other similar compounds

Properties

CAS No.

55193-76-5

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

undecan-2-yl octanoate

InChI

InChI=1S/C19H38O2/c1-4-6-8-10-11-13-14-16-18(3)21-19(20)17-15-12-9-7-5-2/h18H,4-17H2,1-3H3

InChI Key

UETVVEXHNUTOAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)OC(=O)CCCCCCC

Origin of Product

United States

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